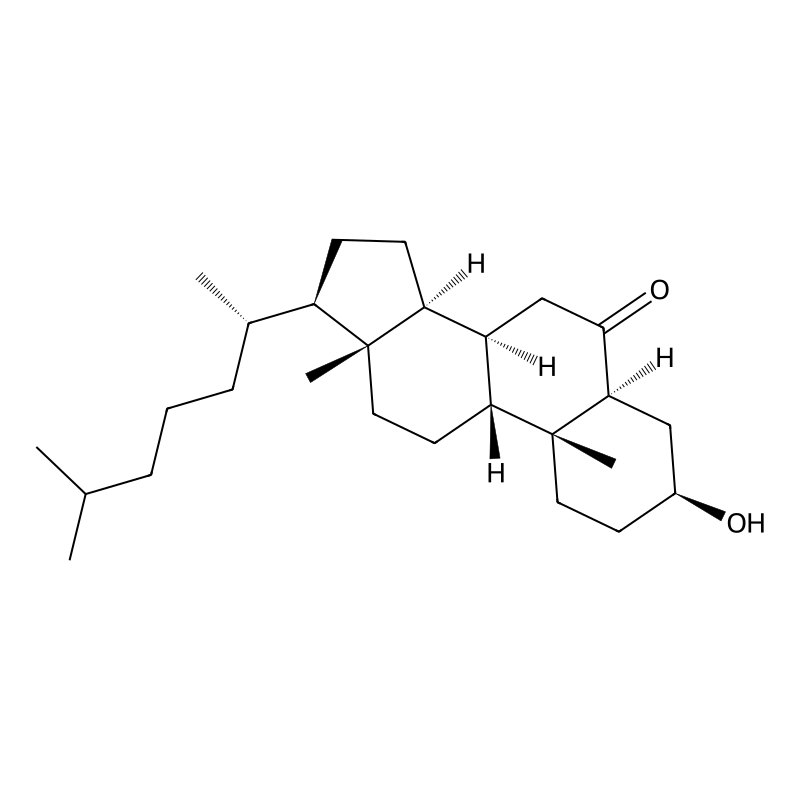

6-Ketocholestanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

6-Ketocholestanol (5α-cholestan-3β-ol-6-one) is a highly stable, C6-oxidized synthetic oxysterol utilized primarily as a quantitative internal standard in chromatographic lipidomics and as a dipole-modifying agent in membrane biophysics. Structurally distinguished by a ketone group at the 6th position of the sterol ring, this compound exhibits predictable retention behavior and distinct electrostatic properties compared to native cholesterol. In industrial and advanced laboratory settings, it is procured for its lack of endogenous background in biological matrices, making it highly reliable for the precise quantification of phytosterols, cholesterol oxidation products (COPs), and complex lipid mixtures via GC-MS, LC-MS, and HPLC-ECD workflows [1].

Substituting 6-ketocholestanol with more common oxysterols, such as 7-ketocholesterol, or baseline cholesterol fundamentally compromises assay integrity and biophysical predictability. In analytical workflows, 7-ketocholesterol is a major naturally occurring autoxidation product of cholesterol; using it as an internal standard introduces severe endogenous baseline interference, whereas 6-ketocholestanol is absent from native biological samples, ensuring zero-background quantification [1]. In membrane engineering, native cholesterol exhibits a biphasic effect on the membrane dipole electric field—decreasing it at concentrations above 10 mol%—while 6-ketocholestanol drives a monotonic increase up to 40 mol%, proving non-interchangeable for precise electrostatic tuning of lipid bilayers[2].

References

- [1] Storage, Heating, and Tocopherols Affect Cholesterol Oxide Formation in Food Oils. Journal of Agricultural and Food Chemistry (1996).

- [2] Direct Measurement of the Effect of Cholesterol and 6-Ketocholestanol on the Membrane Dipole Electric Field Using Vibrational Stark Effect Spectroscopy Coupled with Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 121(15), 3437-3446 (2017).

Zero-Background Internal Standard Suitability vs. 7-Ketocholesterol

For the quantification of sterols and cholesterol oxidation products, the choice of internal standard dictates assay sensitivity. 6-Ketocholestanol provides distinct chromatographic separation with a limit of quantification of 0.175 µg/L in UPLC-APCI-MS and zero endogenous overlap in mammalian or plant matrices [1]. In contrast, 7-ketocholesterol is a primary endogenous autoxidation product of cholesterol, leading to massive baseline interference if used as a standard. Consequently, 6-ketocholestanol is a highly reliable selection for lipidomic calibration [2].

| Evidence Dimension | Endogenous background interference |

| Target Compound Data | Zero endogenous background; LOQ of 0.175 µg/L |

| Comparator Or Baseline | 7-Ketocholesterol (High endogenous background as a major autoxidation product) |

| Quantified Difference | Complete elimination of baseline overlap |

| Conditions | UPLC-APCI-MS and GC-MS lipidomic profiling of biological matrices |

Procuring 6-ketocholestanol ensures accurate calibration curves without the risk of false-positive baseline inflation inherent to naturally occurring oxysterols.

Monotonic Dipole Field Enhancement vs. Native Cholesterol

In the formulation of synthetic lipid bilayers and vesicles, sterols are used to tune membrane electrostatics. Vibrational Stark effect (VSE) spectroscopy demonstrates that 6-ketocholestanol monotonically increases the membrane dipole electric field (Fd) at concentrations up to 40 mol% [1]. Conversely, native cholesterol only increases Fd up to ~10 mol%, after which it induces a decrease in the electric field due to differing tilt angles and hydrogen bonding dynamics [1].

| Evidence Dimension | Membrane dipole electric field (Fd) trajectory |

| Target Compound Data | Monotonic Fd increase up to 40 mol% |

| Comparator Or Baseline | Cholesterol (Biphasic: increases Fd up to 10 mol%, then decreases) |

| Quantified Difference | Divergent electrostatic modulation at >10 mol% sterol concentration |

| Conditions | DMPC lipid bilayers measured via Vibrational Stark effect spectroscopy |

Buyers engineering specific electrostatic profiles in liposomes or artificial membranes must select 6-ketocholestanol to achieve high-concentration dipole enhancement that native cholesterol cannot provide.

Superior ChEH Inhibition Potency vs. 7-Ketocholesterol

In pharmacological assays targeting cholesterol metabolism, ring B oxysterols act as competitive inhibitors of cholesterol epoxide hydrolase (ChEH). 6-Ketocholestanol demonstrates a higher inhibitory potency against ChEH-mediated hydrolysis of cholestan-5α,6α-epoxy-3β-ol (α-CE) into cholestane-3β,5α,6β-triol (CT) compared to 7-ketocholesterol [1]. At 10 µM concentrations, 6-ketocholestanol significantly arrests this conversion, making it a higher-potency biochemical tool for isolating ChEH activity in complex microsomal assays [1].

| Evidence Dimension | ChEH inhibition potency rank |

| Target Compound Data | High inhibition of α-CE to CT conversion at 10 µM |

| Comparator Or Baseline | 7-Ketocholesterol (Lower relative inhibitory potency) |

| Quantified Difference | 6-ketocholestanol > 7-ketocholesterol in competitive inhibition |

| Conditions | Rat liver microsome ChEH activity assay using 10 µM inhibitors |

For researchers procuring tool compounds for target validation in cholesterol metabolism, 6-ketocholestanol offers stronger and more reliable enzyme inhibition than the more common 7-ketocholesterol.

Internal Standard for Commercial Lipidomics Kits

Based on its lack of endogenous background and predictable elution, 6-ketocholestanol is utilized as an internal standard for GC-MS and HPLC-ECD kits designed to quantify phytosterols (e.g., beta-sitosterol, campesterol) and cholesterol oxidation products in food science and clinical diagnostics [1].

Electrostatic Tuning in Liposomal Formulation

Due to its ability to monotonically increase the membrane dipole electric field at high molar ratios (up to 40 mol%), 6-ketocholestanol is selected over cholesterol for engineering specialized liposomes and artificial lipid bilayers where precise interfacial electrostatics are required for drug delivery or membrane protein stabilization [2].

Pharmacological Assays for ChEH and AEBS

As a potent inhibitor of cholesterol epoxide hydrolase (ChEH) and a high-affinity ligand for the antiestrogen binding site (AEBS), 6-ketocholestanol is utilized as a biochemical tool compound to study sterol autoxidation pathways and screen novel therapeutics in oncology and metabolic disease research [3].

References

- [1] Separation and determination of diversiform phytosterols in food materials using supercritical carbon dioxide extraction and ultraperformance liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry. Analytica Chimica Acta, 588(1), 50-63 (2007).

- [2] Direct Measurement of the Effect of Cholesterol and 6-Ketocholestanol on the Membrane Dipole Electric Field Using Vibrational Stark Effect Spectroscopy Coupled with Molecular Dynamics Simulations. The Journal of Physical Chemistry B, 121(15), 3437-3446 (2017).

- [3] Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands. Proceedings of the National Academy of Sciences, 110(41), 16408-16413 (2013).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types